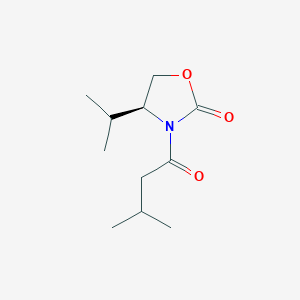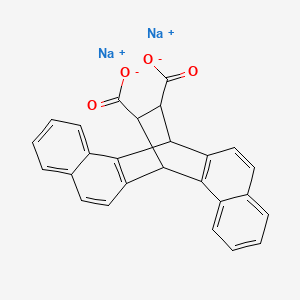
7,14-Ethanodibenz(a,h)anthracene-15,16-dicarboxylic acid, 7,14-dihydro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL T154385 is a chemical compound with the linear formula C26H16Na2O4 and a molecular weight of 438.395 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthetic routes and reaction conditions for RCL T154385 are not extensively documented. it is typically prepared through specialized organic synthesis techniques. Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and characterization steps to ensure the desired purity and quality .
Chemical Reactions Analysis
RCL T154385 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RCL T154385 is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is employed in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of RCL T154385 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
RCL T154385 can be compared with other similar compounds, such as:
R154385: Linear formula C30H40O4, molecular weight 464.651.
T184985: Another related compound with unique properties.
T194387: A compound with a similar structure and applications.
These compounds share some chemical properties with RCL T154385 but differ in their specific applications and molecular structures, highlighting the uniqueness of RCL T154385 .
Properties
CAS No. |
63041-43-0 |
|---|---|
Molecular Formula |
C26H16Na2O4 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
disodium;hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylate |
InChI |
InChI=1S/C26H18O4.2Na/c27-25(28)23-21-18-12-10-14-6-2-4-8-16(14)20(18)22(24(23)26(29)30)17-11-9-13-5-1-3-7-15(13)19(17)21;;/h1-12,21-24H,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
RHUBFFBBXBJCLA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(C(C3C5=C4C=CC6=CC=CC=C65)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




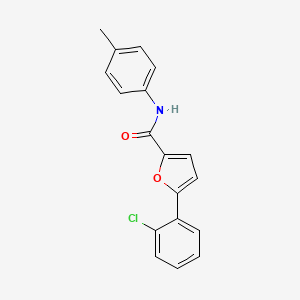
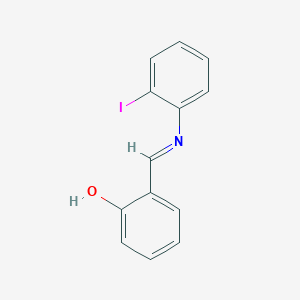


![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)
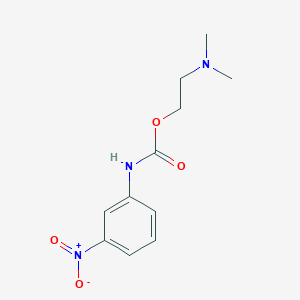
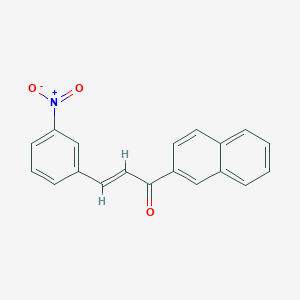



![[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B11948834.png)
